molecular formula C14H18O3 B1605632 Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate CAS No. 54458-28-5

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate

Cat. No.: B1605632
CAS No.: 54458-28-5
M. Wt: 234.29 g/mol
InChI Key: JKDAOORMLXVMGQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate is an organic compound with the molecular formula C₁₄H₁₈O₃. It is a derivative of propanoic acid and features a ketone functional group along with an ethyl ester. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These interactions facilitate its role in different chemical and biological processes .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDAOORMLXVMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310438
Record name ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54458-28-5
Record name NSC227213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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